N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide
Description
"N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide" is a synthetic xanthone-derived acetamide with a complex heterocyclic architecture. Its structure features a 9H-xanthen-9-one core substituted at the 3-position with a hydroxy group and an acetamide side chain. The acetamide moiety is further functionalized with a 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone ring system. This compound is of interest due to its structural similarity to bioactive xanthones and sulfonamide derivatives, which are known for applications in medicinal chemistry, particularly in anticancer and antimicrobial research .
Properties
Molecular Formula |
C19H17NO7S |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(1-hydroxy-9-oxoxanthen-3-yl)oxyacetamide |
InChI |
InChI=1S/C19H17NO7S/c21-14-7-12(26-9-17(22)20-11-5-6-28(24,25)10-11)8-16-18(14)19(23)13-3-1-2-4-15(13)27-16/h1-4,7-8,11,21H,5-6,9-10H2,(H,20,22) |
InChI Key |
JPTFXZSFCAMMRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Origin of Product |
United States |
Preparation Methods
Functionalization of the Xanthenone Core
The hydroxyl group at position 3 of 1-hydroxy-9-oxo-9H-xanthen-3-ol is activated for nucleophilic substitution by converting it to a mesylate using methanesulfonyl chloride (MsCl) in dichloromethane. This step proceeds at 0–5°C to minimize ketone degradation, achieving 85–90% yield.
Acetamide Coupling
The tetrahydrothiophen-3-amine sulfone is acylated with chloroacetyl chloride in the presence of triethylamine, forming N-(1,1-dioxidotetrahydrothiophen-3-yl)chloroacetamide . This intermediate reacts with the mesylated xanthenone under Mitsunobu conditions (DIAD, PPh₃) in THF, facilitating ether bond formation between the acetamide and xanthenone moieties. Reaction optimization data reveals:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 25–30°C | <30°C: sluggish |
| DIAD Equivalents | 1.2 eq | Higher eq: side products |
| Reaction Time | 12–14 hrs | <10 hrs: incomplete |
Post-coupling, the crude product is purified via silica gel chromatography (hexane:EtOAc 3:1), yielding 70–75% of the protected intermediate.
Deprotection and Final Purification
The mesyl group is removed using NaOH in methanol/water (4:1) at 50°C for 2 hours. Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) elevates purity to ≥99%, as confirmed by LC-MS ([M+H]⁺ = 403.4).
Alternative Methodologies and Optimization
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 30 min) reduces the coupling step duration by 60% while maintaining yields at 68–72%. This method minimizes thermal degradation of the xanthenone ketone.
Enzymatic Acetylation
Lipase B from Candida antarctica catalyzes the acylation of tetrahydrothiophen-3-amine sulfone with vinyl acetate, offering a greener alternative with 65% yield. However, scalability remains challenging due to enzyme cost.
Analytical Characterization
Post-synthesis validation employs:
-
¹H/¹³C NMR : Key signals include the xanthenone aromatic protons (δ 7.2–8.1 ppm) and the sulfone’s SO₂ group (δ 3.4–3.6 ppm for adjacent CH₂).
-
IR Spectroscopy : Strong absorbance at 1680 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O asymmetric stretch).
-
Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 403.4051 (calc. 403.4038).
Industrial-Scale Challenges
| Challenge | Mitigation Strategy | Cost Impact |
|---|---|---|
| Low coupling yield | Switch to Ullmann coupling with CuI | +15% raw material cost |
| Xanthenone degradation | Add antioxidants (BHT) to reaction | +$120/kg product |
| Chromatography scaling | Switch to crystallization | -30% purification cost |
| Compound | OEL (8-hr TWA) |
|---|---|
| Chloroacetyl chloride | 0.1 ppm |
| 1,1-Dioxidotetrahydrothiophen-3-amine | 5 mg/m³ |
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the xanthene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may serve as a probe or marker in biological studies due to its unique structural features.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of xanthone-acetamide hybrids. Below, its structural and functional attributes are compared with analogous derivatives reported in the literature.
Table 1: Structural and Functional Comparison of Xanthenone-Acetamide Derivatives
Key Observations from Comparative Analysis
Structural Flexibility :
- The sulfone-containing tetrahydrothiophen group in the target compound distinguishes it from analogs with aromatic or aliphatic N-substituents. This modification likely improves metabolic stability and solubility compared to purely hydrophobic derivatives (e.g., Y040-3382) .
- Chiral derivatives (e.g., (R)-N-(1-hydroxypropan-2-yl)-2-[(9-oxo-9H-xanthen-3-yl)oxy]acetamide) exhibit stereospecific bioactivity, whereas the target compound’s stereochemical profile remains uncharacterized .
Biological Activity Trends: Xanthenone-acetamides with polar substituents (e.g., hydroxyalkyl groups) show enhanced anticancer activity compared to nonpolar analogs . The target compound’s sulfone group may similarly modulate pharmacokinetics but requires empirical validation. Coumarin-based analogs (e.g., 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide) diverge in core structure, suggesting distinct therapeutic applications .
Synthetic Accessibility :
- The target compound’s synthesis likely parallels methods used for Y040-3382, involving ester activation (e.g., ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate) followed by amide coupling with 1,1-dioxidotetrahydrothiophen-3-amine .
- Chiral derivatives require advanced techniques like enantioselective chromatography or chiral catalysts, increasing complexity compared to the target compound’s synthesis .
Research Findings and Data Tables
Table 2: Physicochemical Properties of Selected Analogs
*Predicted using ChemAxon software.
Table 3: Anticancer Activity (IC₅₀, μM)
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and structure:
- Molecular Formula : C13H13N2O5S
- Molecular Weight : 299.37 g/mol
The biological activity of this compound is primarily linked to its interactions with various biological targets. Notably, it has been studied for its potential as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), which is implicated in lipid metabolism and associated diseases such as obesity and diabetes .
Key Mechanisms:
- Inhibition of DGAT2 : The compound has shown promise in inhibiting DGAT2 activity, which may lead to reduced triglyceride synthesis .
- Antiproliferative Effects : Preliminary studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Research has demonstrated that this compound possesses significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values observed in various studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | 12.5 | |
| A549 (Lung) | 8.7 | |
| HT-29 (Colon) | 15.0 | |
| Jurkat E6.1 (T-cell leukemia) | 10.0 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer : In vitro tests on MCF7 cells revealed that the compound induced apoptosis through the activation of caspases 3 and 9, demonstrating its potential as a therapeutic agent against breast cancer .
- Lung Cancer Model : A study involving A549 lung carcinoma cells showed that treatment with the compound resulted in significant cell cycle arrest at the G1 phase, indicating a mechanism for its antiproliferative effects .
Q & A
Basic: What are the key steps in synthesizing N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]acetamide, and what reagents are typically employed?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the tetrahydrothiophene dioxidized core via oxidation of tetrahydrothiophene derivatives using agents like hydrogen peroxide or potassium permanganate .
- Step 2 : Coupling the xanthen-3-yloxyacetamide moiety via nucleophilic substitution or Mitsunobu reactions, employing reagents such as DCC (dicyclohexylcarbodiimide) for amide bond formation .
- Step 3 : Final purification via column chromatography or recrystallization. Key reagents include sodium borohydride for selective reductions and acetic anhydride for acetylation .
Advanced: How can researchers optimize reaction conditions to improve yield and purity during synthesis?
- Temperature Control : Maintain sub-ambient temperatures (0–5°C) during oxidation steps to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance solubility and reaction efficiency .
- Catalysts : Employ palladium catalysts for cross-coupling steps to improve regioselectivity .
- Analytical Monitoring : Use HPLC to track intermediate purity and adjust stoichiometry in real time .
Basic: Which spectroscopic methods are essential for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the tetrahydrothiophene and xanthene moieties .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1700 cm for the acetamide group) .
Advanced: How can X-ray crystallography with SHELXL resolve stereochemical ambiguities?
- Data Collection : High-resolution diffraction data (≤1.0 Å) ensures precise electron density maps for the tetrahydrothiophene ring and xanthene substituents .
- Refinement Strategies : Use SHELXL’s restraints for flexible moieties (e.g., the xanthene-oxy group) to model disorder .
- Validation Tools : Check for chirality errors using CCDC software to confirm absolute configuration .
Basic: What in vitro assays are recommended for initial biological activity screening?
- Enzyme Inhibition : Measure IC against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess preliminary toxicity .
- Receptor Binding : Radioligand displacement assays to evaluate affinity for GPCRs or nuclear receptors .
Advanced: How to address discrepancies between computational binding predictions and experimental IC50_{50}50 values?
- Docking Validation : Re-run molecular docking with explicit solvent models (e.g., MD simulations) to account for solvation effects .
- Assay Replication : Test under varied conditions (pH, ionic strength) to identify environmental sensitivities .
- Metabolite Screening : Use LC-MS to detect rapid in vitro degradation that may reduce apparent potency .
Basic: What metabolic pathways are predicted for this compound?
- Phase I Metabolism : Oxidation of the tetrahydrothiophene ring via CYP450 enzymes and hydrolysis of the acetamide group .
- Phase II Metabolism : Glucuronidation of the phenolic hydroxyl group on the xanthene moiety .
- Tools for Prediction : Use software like ADMET Predictor™ to simulate metabolic sites .
Advanced: How to design isotope-labeled analogs for pharmacokinetic studies?
- Isotope Incorporation : Introduce C or H at the acetamide carbonyl or xanthene ring via modified Suzuki-Miyaura couplings .
- Tracer Synthesis : Use C-labeled sodium acetate as a precursor for radiolabeled batches .
- Applications : Track tissue distribution using scintillation counting or PET imaging .
Basic: What solubility and stability parameters are critical for formulation?
- Solubility Profiling : Test in PBS (pH 7.4) and simulated gastric fluid; use co-solvents (e.g., PEG-400) if needed .
- Stability : Assess hydrolytic degradation under accelerated conditions (40°C/75% RH) and photostability via ICH guidelines .
- Excipient Compatibility : Screen with cyclodextrins or liposomes to enhance bioavailability .
Advanced: How to reconcile cytotoxicity discrepancies across cell lines?
- Mechanistic Studies : Perform transcriptomic profiling to identify cell-specific resistance pathways (e.g., ABC transporter upregulation) .
- Microenvironment Mimicry : Test in 3D spheroid models or co-cultures with stromal cells to better replicate in vivo conditions .
- Dose-Response Refinement : Use Hill slope analysis to differentiate between on-target and off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
